(1R,5S)-8-Benzyl-8-azabicyclo(3.2.1)octan-3-one hydrochloride
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Overview
Description
(1R,5S)-8-Benzyl-8-azabicyclo(321)octan-3-one hydrochloride is a complex organic compound belonging to the class of bicyclic amines It features a bicyclo[321]octane core structure with a benzyl group attached to the nitrogen atom and a ketone group at the third position
Synthetic Routes and Reaction Conditions:
Intramolecular Nitrone Cycloaddition Reaction: One common synthetic route involves the intramolecular 1,3-dipolar cycloaddition reaction of vinylogous carbonates with N-substituted hydroxylamine hydrochlorides. This method produces bicyclo[3.2.1]octane scaffolds with high regio- and diastereoselectivity under catalyst-free conditions.
Oxidative Dearomatization-Induced Cascade Reaction: Another approach is the oxidative dearomatization-induced divergent [5+2] cascade reaction, which enables the synthesis of diversely functionalized bicyclo[3.2.1]octanes. This method is solvent-dependent and can produce ent-kaurene and cedrene-type skeletons.
Industrial Production Methods: The industrial production of (1R,5S)-8-Benzyl-8-azabicyclo(3.2.1)octan-3-one hydrochloride typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of synthetic route depends on factors such as cost, scalability, and environmental impact.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often involving the conversion of the benzyl group to benzaldehyde or benzoic acid.
Reduction: Reduction reactions can convert the ketone group to a secondary alcohol.
Substitution: Substitution reactions at the benzyl group can lead to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include chromium(VI) oxide, potassium permanganate, and Dess-Martin periodinane.
Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation: Benzaldehyde, benzoic acid.
Reduction: Secondary alcohol derivatives.
Substitution: Various benzyl derivatives.
Scientific Research Applications
(1R,5S)-8-Benzyl-8-azabicyclo(3.2.1)octan-3-one hydrochloride has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of complex organic molecules, including natural products and pharmaceuticals.
Biology: The compound can be used as a probe to study biological systems, particularly in the context of enzyme inhibition and receptor binding.
Medicine: It has potential therapeutic applications, such as in the development of new drugs targeting specific diseases.
Industry: The compound is used in the synthesis of various industrial chemicals and materials.
Mechanism of Action
The mechanism by which (1R,5S)-8-Benzyl-8-azabicyclo(3.2.1)octan-3-one hydrochloride exerts its effects depends on its molecular targets and pathways involved. For example, in enzyme inhibition, the compound may bind to the active site of an enzyme, preventing its normal function. The specific molecular targets and pathways vary depending on the application and the biological system being studied.
Comparison with Similar Compounds
(1R,5S)-8-Benzyl-8-azabicyclo(3.2.1)octan-3-one hydrochloride is unique due to its bicyclo[3.2.1]octane core structure and the presence of a benzyl group. Similar compounds include:
Bicyclo[3.2.1]octane derivatives: These compounds share the same core structure but may have different substituents.
Benzylamine derivatives: These compounds contain a benzyl group attached to an amine but lack the bicyclic structure.
Ketone-containing bicyclic amines: These compounds have a ketone group but may have different ring structures.
Properties
IUPAC Name |
(1R,5S)-8-benzyl-8-azabicyclo[3.2.1]octan-3-one;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO.ClH/c16-14-8-12-6-7-13(9-14)15(12)10-11-4-2-1-3-5-11;/h1-5,12-13H,6-10H2;1H/t12-,13+; |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPIPTYACPFJRQB-OEEJBDNKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(=O)CC1N2CC3=CC=CC=C3.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]2CC(=O)C[C@@H]1N2CC3=CC=CC=C3.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
83393-23-1 |
Source
|
Record name | (1R,5S)-8-Benzyl-8-azabicyclo(3.2.1)octan-3-one hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083393231 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
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